2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a naphthalene moiety
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1-bromo-1-(naphthalen-1-yl)ethanone under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one include:
3-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol: This compound also features a pyrimidine ring and a naphthalene moiety but differs in its functional groups and overall structure.
2,6-diacetylpyridine: Another compound with a pyrimidine ring, but with different substituents and properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-13(2)20-18(19-12)22-11-17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVUUIZOTAKOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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